3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a bicyclic oxabicyclo[2.2.2]octane structure. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can significantly alter the compound's reactivity, stability, and biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with a suitable bicyclic precursor, such as 2-oxabicyclo[2.2.2]octane-3-carboxylic acid.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl lithium (CF3Li) or trifluoromethyl copper(I) reagents. These reagents are used to add the trifluoromethyl group to the bicyclic structure under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The temperature and solvent choice are critical to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve high yields and purity, as well as implementing safety measures to handle fluorinated reagents and intermediates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in an acidic or neutral medium.
Reduction: LiAlH4, H2 with a palladium catalyst.
Substitution: Halides (e.g., Cl-, Br-), alkoxides (e.g., methoxide, ethoxide).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: This compound is used in the study of fluorinated organic chemistry, exploring the effects of fluorination on molecular stability and reactivity. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound's derivatives may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development. Industry: Fluorinated compounds are used in materials science for their unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets through binding to enzymes or receptors, altering their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, leading to more effective therapeutic agents.
Comparison with Similar Compounds
2-oxabicyclo[2.2.2]octane-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
3-(trifluoromethyl)oxirane: A simpler fluorinated compound with different structural and chemical properties.
Trifluoromethylated cycloalkanes: Other cycloalkanes with trifluoromethyl groups, which may have varying biological activities.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties, such as increased acidity, enhanced lipophilicity, and greater metabolic stability compared to non-fluorinated analogs.
Properties
CAS No. |
2613384-02-2 |
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Molecular Formula |
C9H11F3O3 |
Molecular Weight |
224.2 |
Purity |
95 |
Origin of Product |
United States |
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